molecular formula C13H20N2O2 B12671585 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione CAS No. 84540-25-0

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione

Cat. No.: B12671585
CAS No.: 84540-25-0
M. Wt: 236.31 g/mol
InChI Key: FFIJIFGRYNWQNQ-UHFFFAOYSA-N
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Description

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of piperidines and pyrroles. This compound is known for its unique structural features and its applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethylpiperidine with maleic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield .

Chemical Reactions Analysis

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, forming substituted products.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). .

Scientific Research Applications

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): TEMPO is a stable free radical commonly used as an oxidizing agent in organic synthesis.

    2,2,6,6-Tetramethylpiperidine: This compound is used as a hindered base in various chemical reactions. .

Properties

IUPAC Name

1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-12(2)7-9(8-13(3,4)14-12)15-10(16)5-6-11(15)17/h5-6,9,14H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIJIFGRYNWQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C(=O)C=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233523
Record name 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84540-25-0
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84540-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,2,6,6-Tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
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